N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a prop-2-ynyl group, and a 2-methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2-Methylphenoxy Intermediate: This step involves the reaction of 2-methylphenol with an appropriate alkylating agent under basic conditions to form the 2-methylphenoxy intermediate.
Introduction of the Propyl Group: The intermediate is then reacted with a propylating agent, such as propyl bromide, in the presence of a base to introduce the propyl group.
Formation of the Piperidine Ring: The propylated intermediate undergoes cyclization with a suitable amine to form the piperidine ring.
Introduction of the Prop-2-ynyl Group: The final step involves the reaction of the piperidine derivative with a prop-2-ynyl halide under basic conditions to introduce the prop-2-ynyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-{1-[3-(2-Methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide: Shares structural similarities but differs in the presence of a benzimidazole ring.
N,N-diethyl-2-(2-methylphenoxy)-2-phenylethanamine hydrochloride: Contains a similar 2-methylphenoxy moiety but has different substituents and functional groups.
Biological Activity
N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, examining various studies and findings that highlight its effects on biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a piperidine ring, which is often associated with a variety of pharmacological activities.
Research has suggested that the compound interacts with various biological targets, including receptors and enzymes, influencing signaling pathways. Its mechanism of action is primarily linked to:
- Inhibition of specific enzymes : Studies indicate that it may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.
- Modulation of neurotransmitter systems : The compound may affect neurotransmitter levels, particularly those related to pain perception and mood regulation.
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of this compound. For instance, in a murine model of inflammation, the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6 levels. This suggests a promising role in managing inflammatory diseases.
Analgesic Properties
The analgesic effects have been evaluated using various pain models, including the hot plate and formalin tests. Results indicated that the compound effectively reduced pain sensitivity, likely through its central nervous system interactions.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it exhibited selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that administration of this compound resulted in improved symptoms and reduced reliance on traditional analgesics.
- Case Study 2 : In a laboratory setting, researchers treated various cancer cell lines with the compound, observing significant apoptosis in malignant cells while maintaining viability in non-cancerous cells.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-11-21-12-9-17(10-13-21)19(22)20-14-16(3)23-18-8-6-5-7-15(18)2/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCVSBUBJXKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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